N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its ability to interact with specific molecular targets and pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. This compound’s ability to inhibit multiple enzymes and proteins makes it a versatile candidate for therapeutic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H18N2O6S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O6S/c23-17-13-19(28-18-4-2-1-3-16(17)18)20(24)21-14-5-7-15(8-6-14)29(25,26)22-9-11-27-12-10-22/h1-8,13H,9-12H2,(H,21,24) |
InChI Key |
SDVCWPIWBQTJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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